molecular formula C11H12BrFO B570425 5-Bromo-1-(2-fluorophenyl)-2-pentanone CAS No. 1373350-56-1

5-Bromo-1-(2-fluorophenyl)-2-pentanone

Cat. No.: B570425
CAS No.: 1373350-56-1
M. Wt: 259.118
InChI Key: JWOWGWXSDRIJDF-UHFFFAOYSA-N
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Description

5-Bromo-1-(2-fluorophenyl)-2-pentanone is an organic compound that belongs to the class of halogenated ketones It is characterized by the presence of a bromine atom at the 5th position and a fluorophenyl group at the 1st position of the pentanone chain

Properties

IUPAC Name

5-bromo-1-(2-fluorophenyl)pentan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrFO/c12-7-3-5-10(14)8-9-4-1-2-6-11(9)13/h1-2,4,6H,3,5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWOWGWXSDRIJDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)CCCBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601283267
Record name 5-Bromo-1-(2-fluorophenyl)-2-pentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601283267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373350-56-1
Record name 5-Bromo-1-(2-fluorophenyl)-2-pentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373350-56-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1-(2-fluorophenyl)-2-pentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601283267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(2-fluorophenyl)-2-pentanone typically involves the bromination of 1-(2-fluorophenyl)-2-pentanone. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

On an industrial scale, the production of 5-Bromo-1-(2-fluorophenyl)-2-pentanone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to high-purity products with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(2-fluorophenyl)-2-pentanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide) at room temperature.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents (e.g., tetrahydrofuran, diethyl ether) under inert atmosphere.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic aqueous solutions at elevated temperatures.

Major Products

    Substitution: Corresponding substituted derivatives (e.g., amines, ethers).

    Reduction: Alcohols.

    Oxidation: Carboxylic acids or other oxidized products.

Scientific Research Applications

5-Bromo-1-(2-fluorophenyl)-2-pentanone has several scientific research applications:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive molecules.

    Organic Synthesis: It is used as a building block for the synthesis of complex organic compounds.

    Material Science: The compound can be used in the development of new materials with specific properties.

    Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural features.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(2-fluorophenyl)-2-pentanone involves its interaction with molecular targets such as enzymes or receptors. The bromine and fluorophenyl groups contribute to its binding affinity and specificity. The compound may act as an inhibitor or modulator of specific biological pathways, depending on its structural configuration and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1-(2-chlorophenyl)-2-pentanone
  • 5-Bromo-1-(2-methylphenyl)-2-pentanone
  • 5-Bromo-1-(2-nitrophenyl)-2-pentanone

Uniqueness

5-Bromo-1-(2-fluorophenyl)-2-pentanone is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties

Biological Activity

5-Bromo-1-(2-fluorophenyl)-2-pentanone is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula C11H12BrFO and a molecular weight of 259.118 g/mol, is characterized by a bromine atom at the 5th position and a fluorophenyl group at the 1st position of the pentanone chain. These substituents enhance its chemical reactivity and biological interactions, making it a candidate for various pharmacological applications.

The synthesis of 5-Bromo-1-(2-fluorophenyl)-2-pentanone typically involves the bromination of 1-(2-fluorophenyl)-2-pentanone using bromine or N-bromosuccinimide (NBS) in solvents such as dichloromethane or acetonitrile. The reaction conditions are generally mild, allowing for high yields and purity of the product. On an industrial scale, continuous flow processes are increasingly utilized to optimize production efficiency and minimize by-products.

The biological activity of 5-Bromo-1-(2-fluorophenyl)-2-pentanone is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The presence of both bromine and fluorine enhances its binding affinity, allowing it to act as an inhibitor or modulator in specific biological pathways. This compound's unique electronic and steric properties contribute to its potential effectiveness in drug design.

Biological Activity

Research indicates that compounds similar to 5-Bromo-1-(2-fluorophenyl)-2-pentanone often exhibit significant biological activities, such as:

  • Anticancer Activity : Like many halogenated compounds, it may possess cytotoxic effects against cancer cells. Studies have shown that halogenated derivatives can induce apoptosis in various cancer cell lines through mechanisms involving mitochondrial pathways and caspase activation .
  • Enzyme Inhibition : Its structural features make it suitable for studying enzyme interactions. The compound can inhibit specific enzymes, which is crucial for understanding its potential therapeutic applications.
  • Receptor Binding : The compound may interact with various receptors, influencing signaling pathways that are critical in disease processes.

Case Studies and Research Findings

Several studies have explored the biological implications of similar compounds:

  • Cytotoxicity Against Lung Cancer Cells : A study on flavonoid derivatives demonstrated that halogen substitutions significantly enhanced their potency against human non-small cell lung cancer cells (A549). The most potent compounds exhibited IC50 values lower than established chemotherapeutics like 5-fluorouracil (5-FU), suggesting that halogenated structures could be beneficial in developing new anticancer agents .
  • Enzyme Interaction Studies : Research on related compounds indicated that modifications involving halogens could lead to increased binding affinities for specific enzymes, enhancing their inhibitory effects. Such findings underscore the importance of structural modifications in optimizing drug candidates.

Comparative Analysis

To better understand the biological activity of 5-Bromo-1-(2-fluorophenyl)-2-pentanone, a comparison with structurally similar compounds can be helpful:

Compound NameStructure FeaturesBiological Activity
5-Bromo-1-(2-fluorophenyl)-2-pentanoneBromine and fluorine substituentsPotential anticancer activity
4'-BromoflavonolBromine at C-4'Induced apoptosis in A549 cells
4'-ChloroflavonolChlorine at C-4'Cytotoxic effects against cancer

Q & A

Q. How do steric effects from the fluorophenyl group influence ketone stability?

  • Methodological Answer: Compare Arrhenius degradation rates of 5-Bromo-1-(2-fluorophenyl)-2-pentanone with non-fluorinated analogs. Steric hindrance from the ortho-fluorine reduces resonance stabilization, accelerating hydrolysis. Mitigate via steric shielding (e.g., tert-butyl groups) or low-temperature storage .

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